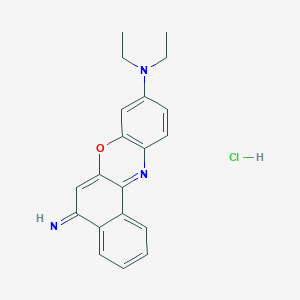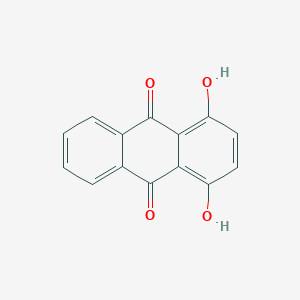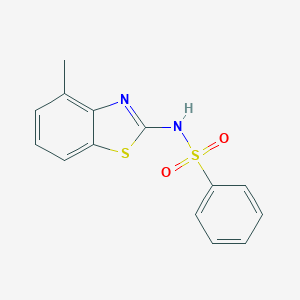
Antimony oxychloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Antimony oxychloride can be synthesized through the hydrolysis of concentrated solutions of antimony trichloride in water or hydrochloric acid. The reaction conditions must be carefully controlled to prevent the formation of other chloride oxides, such as Sb4O5Cl2 . Industrial production methods typically involve the controlled hydrolysis of antimony trichloride to ensure the purity and yield of the desired product .
Chemical Reactions Analysis
Antimony oxychloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony pentoxide (Sb2O5).
Reduction: It can be reduced to elemental antimony (Sb).
Substitution: It can react with other halides to form different antimony halides.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or carbon for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimony oxychloride has several scientific research applications:
Mechanism of Action
The mechanism of action of stibine, chlorooxo- involves its interaction with various molecular targets and pathways. It can act as a Lewis acid, forming adducts with Lewis bases. This interaction can lead to the activation of certain chemical reactions, making it a valuable reagent in synthetic chemistry . The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used .
Comparison with Similar Compounds
Antimony oxychloride can be compared with other similar compounds, such as:
Phosphine oxides: These compounds have similar applications but differ in their chemical properties and reactivity.
Arsine oxides: Like stibine oxides, arsine oxides are used in various chemical reactions but have different reactivity profiles.
Bismuthine oxides: These compounds are also used in synthetic chemistry but have unique properties that distinguish them from stibine oxides.
The uniqueness of stibine, chlorooxo- lies in its specific reactivity and the ability to form stable adducts with Lewis bases, making it a valuable reagent in various chemical processes .
Properties
CAS No. |
7791-08-4 |
|---|---|
Molecular Formula |
ClHOSb |
Molecular Weight |
174.22 g/mol |
InChI |
InChI=1S/ClH.O.Sb/h1H;; |
InChI Key |
PDWVXNLUDMQFCH-UHFFFAOYSA-N |
SMILES |
O=[Sb].Cl |
Canonical SMILES |
O=[Sb].Cl |
Key on ui other cas no. |
7791-08-4 |
Synonyms |
SbOCl, Antimony chloride oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















